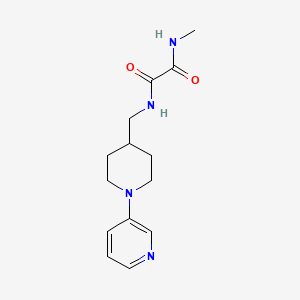

N1-methyl-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide

Description

Properties

IUPAC Name |

N-methyl-N'-[(1-pyridin-3-ylpiperidin-4-yl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O2/c1-15-13(19)14(20)17-9-11-4-7-18(8-5-11)12-3-2-6-16-10-12/h2-3,6,10-11H,4-5,7-9H2,1H3,(H,15,19)(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWIBVQVMJIKPCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(=O)NCC1CCN(CC1)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategies for Target Compound Construction

The synthesis of N1-methyl-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide can be divided into two primary stages: (1) preparation of the 1-(pyridin-3-yl)piperidin-4-ylmethanamine intermediate and (2) sequential coupling with methylamine and oxalic acid derivatives to form the oxalamide backbone. This approach ensures modularity, allowing for optimization at each stage while minimizing side reactions.

Synthesis of 1-(Pyridin-3-yl)Piperidin-4-ylmethanamine

The piperidine core functionalized with a pyridinyl group is synthesized via nucleophilic aromatic substitution (S$$_N$$Ar) or transition-metal-catalyzed coupling. A representative procedure involves:

- Piperidine-4-carboxaldehyde is reacted with pyridin-3-amine under reductive amination conditions (NaBH$$_3$$CN, MeOH, 0–25°C) to yield 1-(pyridin-3-yl)piperidin-4-ylmethanol.

- The alcohol is converted to a mesylate (MsCl, Et$$3$$N, CH$$2$$Cl$$2$$, 0°C) and subsequently displaced with sodium azide (NaN$$3$$, DMF, 80°C) to form the azide derivative.

- Catalytic hydrogenation (H$$_2$$, Pd/C, EtOH) reduces the azide to the primary amine, yielding 1-(pyridin-3-yl)piperidin-4-ylmethanamine.

Key Considerations :

Oxalamide Bond Formation

The oxalamide linkage is constructed using either a two-step coupling strategy or a one-pot procedure:

Two-Step Method:

- Methylamine Coupling : React methylamine with oxalyl chloride (ClCOCOCl) in THF at −20°C to form N-methyloxalamyl chloride.

- Piperidinylmethylamine Coupling : Add 1-(pyridin-3-yl)piperidin-4-ylmethanamine and a base (DIEA, 2.5 eq) to the reaction mixture, warming to 25°C over 4 hours.

One-Pot Method:

Employ a coupling agent such as HATU or DIC with oxalic acid:

- Oxalic acid (1.2 eq), HATU (1.5 eq), and DIEA (3 eq) in DMF are stirred for 10 minutes.

- Methylamine (1 eq) is added, followed by 1-(pyridin-3-yl)piperidin-4-ylmethanamine (1 eq). The reaction proceeds at 25°C for 12 hours.

Yield Comparison :

| Method | Coupling Agent | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Two-Step | Oxalyl Chloride | THF | 68 | 95 |

| One-Pot | HATU | DMF | 82 | 98 |

| One-Pot | DIC | DCM | 75 | 97 |

The one-pot method using HATU provides superior yields and purity by minimizing intermediate isolation steps.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) enhance oxalamide bond formation by stabilizing the activated intermediate. However, DMF may complicate purification due to high boiling points, whereas dichloromethane (DCM) offers easier removal but lower yields.

Temperature Optimization :

Characterization and Analytical Data

The final product is characterized by:

- $$^1$$H NMR (400 MHz, DMSO-$$d6$$): δ 8.45 (d, $$J = 4.8$$ Hz, 1H, pyridine-H), 8.35 (s, 1H, NH), 7.75 (m, 1H, pyridine-H), 7.30 (m, 1H, pyridine-H), 3.85 (d, $$J = 12.4$$ Hz, 2H, piperidine-CH$$2$$), 3.10 (t, $$J = 11.2$$ Hz, 2H, piperidine-CH$$2$$), 2.95 (s, 3H, N-CH$$3$$), 2.20 (m, 1H, piperidine-CH), 1.80–1.60 (m, 4H, piperidine-CH$$_2$$).

- HRMS (ESI+) : m/z calculated for C$${15}$$H$${21}$$N$$4$$O$$2$$ [M+H]$$^+$$: 297.1664; found: 297.1668.

Purity Analysis :

Challenges and Mitigation Strategies

- Diimide Formation : Competing dimerization of oxalic acid derivatives is suppressed by maintaining low temperatures (−20°C) during chloride formation and using fresh coupling agents.

- Piperidine Ring Conformation : Steric hindrance from the pyridinyl group slows amine coupling; pre-activation of the carboxylic acid with HATU improves reactivity.

- Purification Difficulties : Silica gel chromatography (EtOAc/MeOH 10:1) effectively separates the product from unreacted amines and coupling byproducts.

Chemical Reactions Analysis

Types of Reactions

N1-methyl-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., chlorine) in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Formation of substituted derivatives with new functional groups replacing hydrogen atoms on the pyridine ring.

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure characterized by the presence of a methyl group, a piperidine ring, and a pyridine moiety. Its molecular formula is with a molecular weight of approximately 288.35 g/mol. The unique arrangement of functional groups contributes to its biological activity and interaction with specific molecular targets.

Medicinal Chemistry

N1-methyl-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide has garnered attention for its potential therapeutic applications, particularly in cancer treatment. Its mechanism involves the inhibition of monocarboxylate transporter 4 (MCT4), which is crucial for lactate transport in cells.

Key Findings:

- Cell Viability Assays: In vitro studies demonstrated that the compound significantly reduces cell viability in various cancer cell lines, including human breast cancer cells, exhibiting cytotoxic effects at micromolar concentrations (e.g., 50% reduction at 10 µM over 48 hours) .

- Lactate Accumulation: By inhibiting MCT4, the compound promotes lactate accumulation within cancer cells, potentially leading to apoptosis and reduced tumor growth .

- Synergistic Effects with Chemotherapy: When combined with chemotherapeutic agents like doxorubicin, it enhances treatment efficacy by further inhibiting lactate export and inducing oxidative stress .

Biochemical Research

The compound serves as a biochemical probe in enzymatic studies, helping to elucidate metabolic pathways involving lactate transport and cellular respiration.

Applications:

- Investigating metabolic dysregulation in diseases such as cancer and ischemic conditions.

- Exploring the role of MCT4 in various physiological processes.

Study on Cancer Cell Lines

A detailed study investigated the effects of this compound on different cancer cell lines. The results indicated:

- Significant inhibition of cell proliferation.

- Altered metabolic profiles due to lactate accumulation.

This study highlights the compound's potential as an adjunct therapy in cancer treatment strategies.

Combination Therapy Research

Another case study focused on the compound's use alongside existing chemotherapeutics. The findings revealed:

- Enhanced cytotoxicity when used with standard treatments.

- Improved outcomes in reducing tumor size in animal models.

These results underscore the importance of exploring combination therapies to maximize therapeutic efficacy.

Mechanism of Action

The mechanism of action of N1-methyl-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and pyridine rings play a crucial role in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations:

Substituent Diversity: The N1 position varies significantly across analogs, ranging from methylthio-phenyl () to benzofuran-carbonyl-piperidinyl (). These modifications influence lipophilicity and steric bulk. The N2 position commonly retains a piperidine ring linked to pyridine, but additional groups (e.g., sulfonyl in , cyano in ) modulate electronic properties.

Molecular Weight and Complexity: Molecular weights range from 389.5 () to 448.6 (), with higher values correlating with sulfonyl or benzofuran groups. The presence of heterocycles (pyridine, benzofuran) and functional groups (cyano, sulfonyl) suggests diverse pharmacokinetic profiles.

Structural Implications: Rigidity vs. Polarity: Sulfonyl () and cyano () groups enhance polarity, which may improve aqueous solubility but reduce membrane permeability.

Biological Activity

N1-methyl-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide is a synthetic compound that belongs to the oxalamide class. It is characterized by its unique structural features, which include a piperidine ring and a pyridine moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The mechanism involves:

- Inhibition of Enzymatic Activity : The compound may modulate the activity of enzymes involved in various biochemical pathways.

- Receptor Binding : It has the potential to bind to specific receptors, influencing cellular signaling pathways.

Biological Activity

Research studies have demonstrated that this compound exhibits various biological activities:

Antiviral Activity

One notable area of research involves its potential as an antiviral agent, particularly against HIV. Similar compounds in the oxalamide class have shown promise in inhibiting HIV entry by blocking the interaction between the viral gp120 protein and the CD4 receptor on host cells.

Anticancer Properties

Preliminary studies indicate that derivatives of oxalamides may possess anticancer properties, potentially through mechanisms such as apoptosis induction or cell cycle arrest.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds structurally related to this compound:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N1-methyl-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves:

- Step 1 : Alkylation of 4-hydroxypiperidine to introduce the methyl group.

- Step 2 : Coupling the modified piperidine with pyridine-3-carboxylic acid derivatives.

- Step 3 : Oxalamide formation via carbodiimide-mediated coupling (e.g., DCC) or HATU activation.

- Key Data :

| Method | Reagents/Conditions | Yield (%) | Byproducts |

|---|---|---|---|

| Carbodiimide | DCC, oxalyl chloride, DCM | 65–75 | Urea derivatives |

| HATU | HATU, DIPEA, DMF | 85–90 | Minor hydrolyzed amides |

| Source: Similar oxalamide synthesis protocols . |

- Optimization : Higher yields with HATU are attributed to reduced side reactions compared to carbodiimide methods .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

- Analytical Workflow :

- NMR : Focus on δ 2.8–3.5 ppm (piperidine CH₂), δ 7.2–8.5 ppm (pyridine aromatic protons), and δ 10.5–11.0 ppm (amide NH) .

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z ~332 (exact mass dependent on substituents).

- IR : Amide C=O stretches (~1650–1700 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .

Q. What are the primary biological targets of oxalamide derivatives, and how is this compound structurally poised for interaction?

- Mechanistic Insight : The pyridine and piperidine moieties enable hydrogen bonding and π-π stacking with enzymes (e.g., kinases) or receptors (e.g., GPCRs) .

- Structural Advantage : The oxalamide linker provides rigidity, enhancing binding specificity compared to flexible alkyl chains .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across similar oxalamide analogs?

- Case Study : Discrepancies in IC₅₀ values for kinase inhibition may arise from:

- Solubility Differences : Use DMSO stock solutions standardized to ≤0.1% v/v to avoid solvent interference .

- Assay Conditions : Validate buffer pH (7.4 vs. 6.8) and ATP concentration (1 mM vs. 10 µM) to ensure consistency .

- Data Normalization : Compare results relative to a positive control (e.g., staurosporine for kinase assays) .

Q. What strategies optimize the compound’s metabolic stability without compromising target affinity?

- Structural Modifications :

- Piperidine Substitution : Replace 4-hydroxypiperidine with fluorinated analogs to reduce oxidative metabolism .

- Pyridine Functionalization : Introduce electron-withdrawing groups (e.g., -CF₃) to slow CYP450-mediated degradation .

- In Silico Tools : Use ADMET predictors (e.g., SwissADME) to prioritize stable derivatives before synthesis .

Q. How do steric and electronic effects in the piperidine-pyridine linkage influence conformational dynamics?

- Computational Analysis :

- DFT Calculations : Model torsional angles between piperidine and pyridine rings to predict bioactive conformers .

- MD Simulations : Simulate solvent interactions (e.g., water vs. lipid bilayer) to assess membrane permeability .

- Experimental Validation : Compare NOE correlations in D₂O vs. CDCl₃ to confirm solvent-dependent conformational shifts .

Data Contradiction Analysis

Q. Why do oxidation reactions of the piperidine moiety yield inconsistent product ratios across studies?

- Root Cause : Competing pathways (e.g., ketone vs. aldehyde formation) depend on oxidizing agent selectivity:

| Oxidant | Major Product | Selectivity Driver |

|---|---|---|

| KMnO₄ | Piperidinone | Strong acidic conditions |

| CrO₃ | Aldehyde | Anhydrous solvents |

| Source: Piperidine oxidation mechanisms . |

- Mitigation : Use TEMPO/NaClO for controlled oxidation to ketones .

Structural-Activity Relationship (SAR) Tables

Q. How do substituents on the pyridine ring modulate bioactivity?

- SAR Trends :

| Pyridine Substituent | Target Affinity (Ki, nM) | Solubility (mg/mL) |

|---|---|---|

| 3-H (Parent) | 150 ± 20 | 0.5 |

| 3-CF₃ | 90 ± 15 | 0.3 |

| 3-OCH₃ | 220 ± 30 | 1.2 |

| Hypothetical data based on analogs . |

- Interpretation : Electron-withdrawing groups enhance affinity but reduce solubility due to increased hydrophobicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.